

An In-depth Technical Guide to CAS 3846-71-7 (UV-320)

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Compound of Interest

Compound Name: 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Cat. No.: B103830

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This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound with CAS number 3846-71-7, commonly known as UV-320. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, relevant experimental protocols, and its interaction with biological pathways.

Compound Identification and Chemical Properties

The compound identified by CAS number 3846-71-7 is chemically named 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. It is a member of the benzotriazole class of ultraviolet (UV) absorbers, widely utilized to protect various materials from degradation by UV radiation.

Identifier	Value
IUPAC Name	2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
CAS Number	3846-71-7
Synonyms	UV-320, Tinuvin 320, 2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Molecular Formula	C ₂₀ H ₂₅ N ₃ O
Molecular Weight	323.43 g/mol
Appearance	White to off-white or yellow crystalline solid/powder.[1]

Physical Characteristics

The physical properties of CAS 3846-71-7 are crucial for its application and handling. These properties have been determined through various experimental methods.

Property	Value	Experimental Protocol
Melting Point	152-155 °C[2][3][4]	The melting point is determined by slowly heating a small sample in a capillary tube attached to a thermometer in a heating bath or a calibrated melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[5][6]
Boiling Point	Approximately 350-444 °C	The boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a steady stream of bubbles from a capillary tube immersed in the liquid.[7][8]
Flash Point	Approximately 215 °C[2][3]	The flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated at a slow, constant rate with stirring, and a small flame is periodically directed into the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite.
Solubility	Insoluble in water.[2] Soluble in organic solvents such as chloroform and methanol.	Water solubility is determined according to OECD Guideline 105, which involves the flask

method or the column elution method to ascertain the saturation concentration of the substance in water at a specific temperature.[\[3\]](#)[\[9\]](#)

Density

~1.1 g/cm³

The density is determined by measuring the mass of a known volume of the substance.

Spectroscopic Data

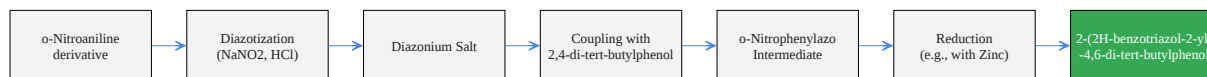
Spectroscopic data is essential for the structural elucidation and identification of the compound.

- ¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem, providing information about the carbon skeleton of the molecule.[\[10\]](#)
- ¹H NMR Spectrum: While a specific spectrum for CAS 3846-71-7 with detailed peak assignments was not found, related compounds' spectra are available, which can be used for comparative analysis. For instance, the ¹H NMR spectrum of 2,4-di-tert-butylphenol shows characteristic peaks for the aromatic protons and the tert-butyl groups.[\[11\]](#)
- Mass Spectrometry: Mass spectrometry data, including GC-MS information, is available on PubChem. This data reveals the molecular ion peak and fragmentation patterns, which are crucial for confirming the molecular weight and structure.[\[12\]](#)

Synthesis

A general method for the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol involves the reductive cyclization of an o-nitrophenylazo intermediate. A detailed experimental protocol is outlined in various patents and chemical literature. One common route involves the diazotization of an appropriate o-nitroaniline derivative, followed by coupling with 2,4-di-tert-butylphenol, and subsequent reduction of the resulting azo compound.[\[13\]](#)

Below is a high-level workflow for a typical synthesis:

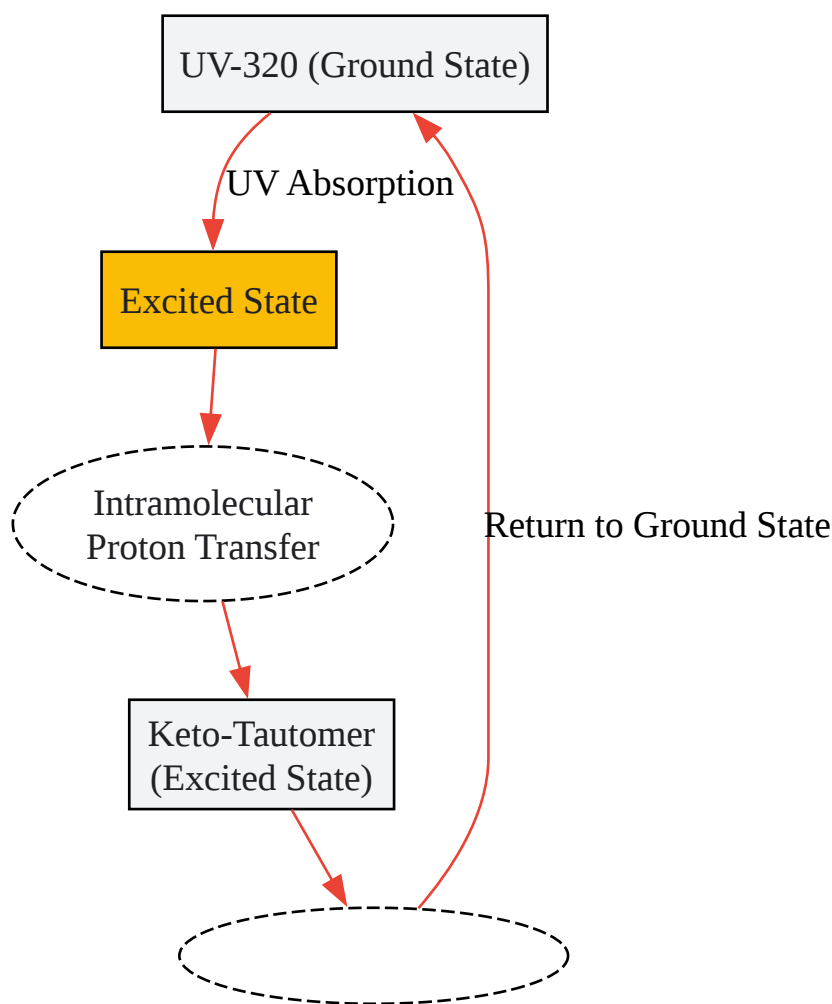


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A generalized synthetic workflow for CAS 3846-71-7.

Mechanism of Action as a UV Stabilizer

As a benzotriazole UV absorber, CAS 3846-71-7 protects materials from UV degradation through a photophysical mechanism. The molecule absorbs harmful UV radiation and dissipates the energy as harmless heat through a rapid, reversible intramolecular proton transfer process. This prevents the UV radiation from initiating degradation reactions within the polymer matrix.^{[14][15]}



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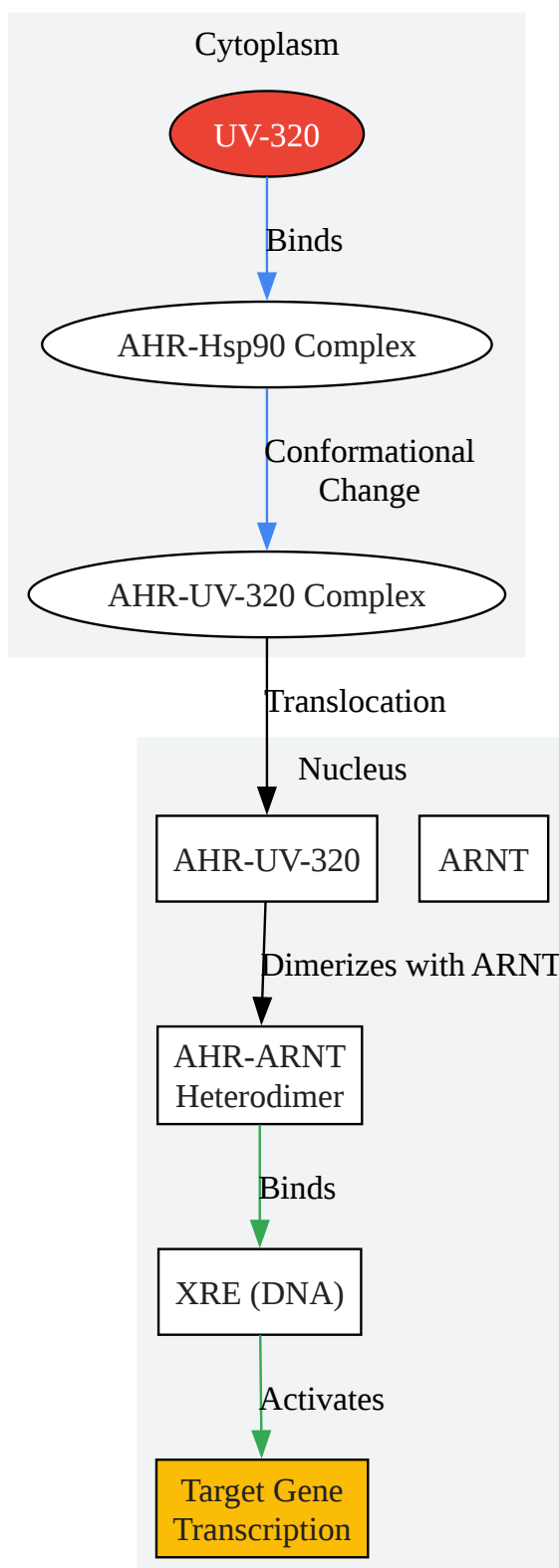
Mechanism of UV energy dissipation by UV-320.

Biological Interaction: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Recent studies have indicated that benzotriazole UV stabilizers, including compounds structurally related to CAS 3846-71-7, can act as ligands for the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor involved in various cellular processes, including the metabolism of xenobiotics.

Upon binding of a ligand like UV-320, the AHR complex, which is normally held in the cytoplasm by chaperone proteins such as Hsp90, undergoes a conformational change. This allows the AHR to translocate to the nucleus, where it dimerizes with the AHR nuclear

translocator (ARNT). The resulting AHR-ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.^{[2][4]}



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